Mass Spectrometric Differentiation: A +12 Da Mass Shift Enables Interference-Free Quantification of Perylene by GC-MS
In GC-MS applications, perylene-d12 provides a distinct +12 Da mass shift relative to unlabeled perylene (M+12, from 252.32 Da to 264.38 Da) [1]. This isotopic shift creates a unique, interference-free detection channel, allowing it to serve as a co-eluting internal standard. In contrast, unlabeled perylene co-injects and ionizes identically to the target perylene analyte, making quantitative deconvolution impossible due to complete spectral overlap [2].
| Evidence Dimension | Mass-to-charge ratio (m/z) of molecular ion |
|---|---|
| Target Compound Data | 264.38 Da (monoisotopic mass: 264.1692 Da) |
| Comparator Or Baseline | Perylene (non-deuterated): 252.32 Da (monoisotopic mass: 252.0939 Da) |
| Quantified Difference | Mass shift of M+12 (approximately +12 Da) |
| Conditions | Gas Chromatography-Mass Spectrometry (GC-MS) |
Why This Matters
This isotopic differentiation is the foundational requirement for accurate and precise quantification of perylene in complex sample matrices, eliminating the systematic errors caused by analyte/internal standard interference.
- [1] PubChem. (2025). Perylene-d12 (Compound Summary). National Center for Biotechnology Information. View Source
- [2] Agilent Technologies. (2003). Full-Scan Low-Level Polynuclear Aromatic Hydrocarbon Analysis Using the Agilent Technologies 6890/5973 inert Gas Chromatograph/Mass Selective Detector. Application Note 5989-0264EN. View Source
